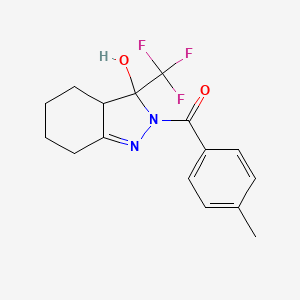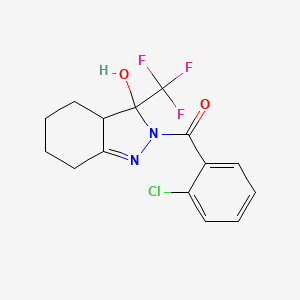![molecular formula C15H12ClN3O4 B3888647 2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B3888647.png)
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide
Descripción general
Descripción
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. CNB-001 has been extensively researched for its mechanism of action, biochemical and physiological effects, and future directions for its application in scientific research.
Mecanismo De Acción
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide exerts its effects by modulating the activity of various signaling pathways in the brain. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. It also inhibits the activity of GSK-3β, which is involved in the formation of amyloid beta plaques in Alzheimer's disease. This compound has also been shown to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotrophic factors such as BDNF, which promote the survival and growth of neurons. It also reduces the levels of pro-inflammatory cytokines such as TNF-α, which are involved in neuroinflammation. This compound has also been shown to increase the levels of antioxidants such as glutathione, which protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly in the brain. It also has a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in treating certain neurological disorders.
Direcciones Futuras
There are several future directions for the application of 2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide in scientific research. One potential area of research is the development of more potent analogs of this compound that may have greater therapeutic potential. Another area of research is the investigation of the effects of this compound on other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the use of this compound in combination with other drugs may also be explored as a potential treatment strategy. Finally, the development of novel drug delivery systems for this compound may also enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide has shown potential in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and traumatic brain injury. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function. In Alzheimer's disease, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In traumatic brain injury, this compound has been shown to reduce neuronal damage and improve neurological function.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-5-1-10(2-6-12)9-14(17)18-23-15(20)11-3-7-13(8-4-11)19(21)22/h1-8H,9H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCORWMYOJZVSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888579.png)
![5-[2-(1H-pyrazol-4-yl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3888582.png)
![4-[4-(diethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888589.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B3888614.png)

![N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
![1'-(2-quinolinylmethylene)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3888620.png)
![2-chloro-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888635.png)
![4-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888636.png)

![N'-[(3-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3888662.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B3888667.png)